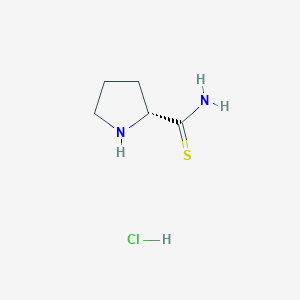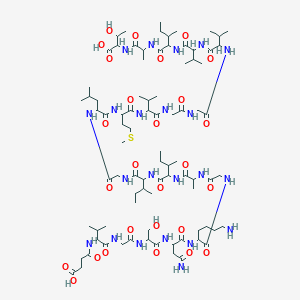
beta-Amyloid (1-43)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Amyloid (1-43) is a useful research compound. Its molecular formula is C86H150N22O27S and its molecular weight is 1956.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (1-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (1-43) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amyloid Formation and Alzheimer's Disease
Beta-Amyloid (1-43) is a critical variant in the study of Alzheimer's disease (AD). Research has shown that the carboxy terminus of the beta-amyloid protein, particularly in its longer forms like beta-amyloid (1-42) and (1-43), is crucial for amyloid formation, a hallmark of AD. These longer forms nucleate amyloid formation, suggesting their central role in the disease's pathogenesis (Jarrett, Berger, & Lansbury, 1993). Furthermore, the amyloid cascade hypothesis, central to AD research, posits that beta-amyloid, including beta-amyloid (1-43), is a primary cause of AD, initiating a cascade of events leading to neurodegeneration (Verdile et al., 2004).
Biochemical Analysis and Molecular Studies
Mass spectrometry and biochemical studies of beta-amyloid purified from AD brains reveal that beta-amyloid (1-40) and (1-43) could be independently produced from beta-amyloid precursor protein (APP), or (1-43) could be an initial fragment subsequently processed to (1-40). This highlights its significance in understanding the biochemical pathways in AD (Mori, Takio, Ogawara, & Selkoe, 1992). Additionally, the research demonstrates that beta-amyloid, including the (1-43) variant, can generate free radicals, leading to neurotoxicity, which is a key area in AD research (Hensley et al., 1994).
Genetic and Molecular Pathology
Studies have shown that mutations in the genes encoding APP and presenilins increase the formation of longer beta-amyloid species like (1-42) and (1-43), supporting their central role in the genetics and molecular pathology of familial AD (Cappai & White, 1999). The investigation of these mutations and their effects on beta-amyloid production provides crucial insights into the genetic underpinnings of AD.
Therapeutic Target and Clinical Research
Research into beta-amyloid (1-43) has led to the development of therapeutic agents targeting its synthesis, aggregation, and toxicity. These agents are being tested in clinical trials, underlining the peptide's importance as a therapeutic target in AD (Tanzi & Bertram, 2005).
Propriétés
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNSYPWMXQDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H150N22O27S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1956.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
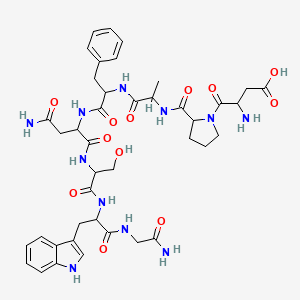
![13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol](/img/structure/B8261123.png)

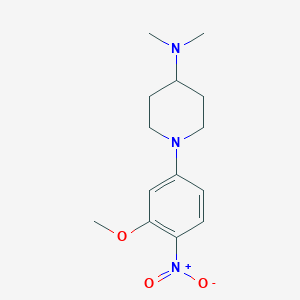
![[2-acetyloxy-2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate](/img/structure/B8261136.png)
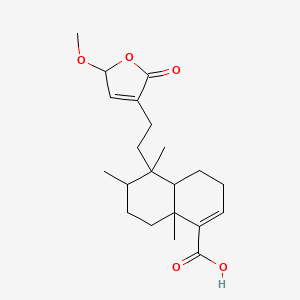
![2-(4,9,12,17,17,19-Hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl)acetic acid](/img/structure/B8261141.png)
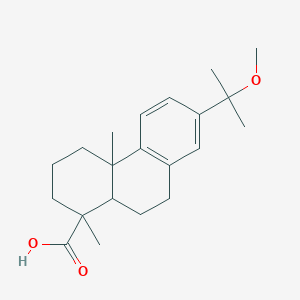
![2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid](/img/structure/B8261149.png)
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B8261154.png)
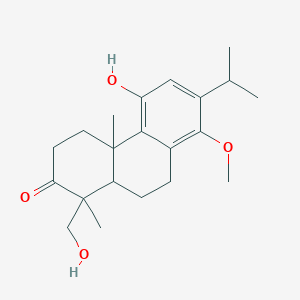
![(E)-5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B8261171.png)
![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B8261184.png)
